N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS.ClH/c1-14-7-4-10-17-18(14)25-20(29-17)27(12-6-11-26(2)3)19(28)15-8-5-9-16(13-15)21(22,23)24;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKTUHIHMBGBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its structure-activity relationship (SAR), mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure that includes:
- Thiazole moiety : Known for diverse biological activities, particularly in medicinal chemistry.
- Dimethylamino group : Enhances solubility and biological activity.
- Trifluoromethyl group : Often associated with increased potency in drug candidates.
The molecular formula is , with a molecular weight of approximately 396.0 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The thiazole component is often linked to cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiazole derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Table 1: Comparison of Anticancer Activities of Thiazole Derivatives
| Compound Name | Structure Features | IC50 (µg/mL) | Cell Line |
|---|---|---|---|
| Compound A | Thiazole ring | 1.61 ± 1.92 | A549 |
| Compound B | Benzothiazole moiety | 1.98 ± 1.22 | MCF-7 |
| This compound | Thiazole + Dimethylamino | TBD | TBD |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
- Interference with signaling pathways : The compound may disrupt pathways involved in cell survival and proliferation, such as those mediated by Bcl-2 proteins .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives with promising results:
-
Study on Antitumor Activity :
In a study published in MDPI, thiazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity, with some compounds showing superior efficacy compared to established chemotherapeutics like doxorubicin . -
Antimicrobial Activity :
Research has also explored the antimicrobial potential of thiazole-containing compounds. One study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive pathogens, suggesting potential applications in treating infections .
Q & A
Basic Question
- 1H/13C NMR : Peaks corresponding to the dimethylamino group (δ ~2.2–2.8 ppm for N(CH3)2) and trifluoromethyl benzamide (δ ~7.5–8.5 ppm for aromatic protons) confirm regiochemistry .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) should match the theoretical molecular weight (e.g., ~500–550 g/mol) with <2 ppm error .
- IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and benzothiazole C-S (~650 cm⁻¹) validate functional groups .
How do pharmacokinetic properties of similar benzothiazole derivatives inform dosing strategies?
Advanced Question
- Absorption : High lipophilicity (logP ~3–4) from the trifluoromethyl group enhances intestinal permeability but may require formulation with cyclodextrins for solubility .
- Metabolism : Hepatic CYP3A4-mediated N-demethylation of the dimethylamino group is a primary metabolic pathway, necessitating dose adjustments in hepatic impairment .
- Excretion : Renal clearance accounts for ~60–70% of elimination, as observed in structurally related compounds .
How can contradictory data on biological activity in structurally similar compounds be resolved?
Advanced Question
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl) on target binding using molecular docking .
- Assay standardization : Discrepancies in IC50 values (e.g., anti-cancer activity ranging from nM to μM) may arise from cell line variability (e.g., HeLa vs. MCF-7). Validate assays with positive controls like doxorubicin .
- Meta-analysis : Pool data from multiple studies (e.g., anti-tubercular MIC90 values) to identify trends obscured by experimental noise .
What molecular targets are hypothesized for this compound’s biological activity?
Advanced Question
- Kinase inhibition : The benzothiazole moiety may inhibit tyrosine kinases (e.g., EGFR) by mimicking ATP-binding motifs, as seen in related derivatives .
- DNA intercalation : The planar trifluoromethyl benzamide group could intercalate DNA, disrupting replication in cancer cells .
- Anti-microbial targets : Thiazole derivatives often target mycobacterial enoyl-ACP reductase (InhA) in tuberculosis .
How can computational methods predict the compound’s binding affinity and selectivity?
Advanced Question
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with EGFR or InhA) to estimate binding free energies (ΔG) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors from the dimethylamino group) for target engagement .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration and CYP inhibition risks .
What strategies mitigate metabolic instability in vivo?
Advanced Question
- Prodrug design : Mask the dimethylamino group with enzymatically cleavable protectors (e.g., acetyl) to prolong half-life .
- Isotope labeling : Use deuterated dimethylamino groups to slow CYP-mediated demethylation .
- Co-administration : Combine with CYP inhibitors (e.g., ritonavir) to reduce first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
